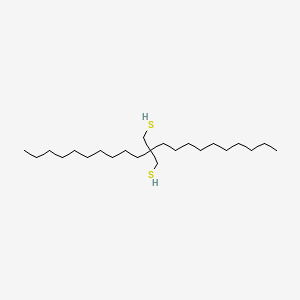

2,2-Bis(decyl)propane-1,3-dithiol

Description

Overview of Dithiol Architectures and Their Significance in Chemical Synthesis

Dithiols are organic compounds containing two thiol (-SH) functional groups. Their chemical architecture, defined by the distance and geometric relationship between the two sulfur atoms, is a critical determinant of their function and reactivity. Dithiols are foundational building blocks in various areas of chemical synthesis, valued for their ability to engage in reversible covalent chemistry, form stable complexes with metals, and construct complex molecular frameworks. researchgate.net

In synthetic chemistry, dithiols are instrumental in the formation of sulfur-containing heterocycles. For example, the reaction of dithiols with aldehydes or ketones provides a robust method for protecting these carbonyl groups as dithioacetals or dithioketals, which are stable under a wide range of conditions. organic-chemistry.org Beyond protection, this linkage forms the basis of dynamic combinatorial chemistry (DCC), where reversible disulfide bond formation allows for the generation of complex molecular libraries from which molecules with specific binding properties can be identified. researchgate.netrsc.org

The architectural diversity of dithiols allows them to be incorporated into larger, more complex structures. They are used as linkers in the synthesis of macrocycles and polymers. rsc.orgmdpi.com For instance, the thiol-yne reaction involving dithiols is a powerful tool for creating comb polymers with controlled branching and uniform side-chain distribution. mdpi.com Furthermore, the unique electronic properties of the dithiol group are harnessed in materials science and coordination chemistry, where they serve as ligands for metal ions, forming dithiolate complexes with applications in catalysis and the modeling of enzyme active sites. wikipedia.orgnih.gov The dithiolopyrrolones, a class of antibiotics, feature a unique bicyclic structure containing a disulfide bridge derived from two ene-thiols, highlighting the role of dithiol-derived structures in biologically active molecules. nih.gov

The Propane-1,3-dithiol Motif: Foundational Reactivity and Synthetic Versatility

The propane-1,3-dithiol motif is one of the most widely utilized dithiol structures in organic synthesis. wikipedia.org This colorless liquid, though known for its intense and unpleasant odor, is a versatile reagent for a variety of chemical transformations. wikipedia.orgcmu.edu

Its most prominent application is in the protection of carbonyl compounds. Reacting with aldehydes and ketones in the presence of an acid catalyst, it forms six-membered cyclic dithioacetals known as 1,3-dithianes. organic-chemistry.org This reaction is not only a means of protection but is central to the concept of "umpolung," or the inversion of polarity. The protons on the carbon between the two sulfur atoms in a 1,3-dithiane (B146892) are acidic and can be removed by a strong base. The resulting carbanion can then act as a nucleophile, reacting with electrophiles like alkyl halides. Subsequent hydrolysis of the dithiane regenerates the carbonyl group, effectively allowing an aldehyde to function as a nucleophilic acyl anion equivalent. wikipedia.org

Beyond dithiane chemistry, propane-1,3-dithiol engages in other characteristic reactions of thiols. It can be alkylated to form thioethers and oxidized to produce a bis(disulfide) dimer. wikipedia.org It also readily reacts with metal ions to form stable five-membered chelate rings, as seen in the synthesis of diiron propanedithiolate hexacarbonyl from triiron dodecacarbonyl. wikipedia.org This reactivity makes it a valuable ligand in organometallic chemistry and for the synthesis of molecules with potential biological activity, such as the drug tiapamil. wikipedia.org

Physicochemical Properties of Propane-1,3-dithiol| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₈S₂ | wikipedia.org |

| Molar Mass | 108.23 g·mol⁻¹ | sigmaaldrich.com |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.078 g/cm³ at 25 °C | sigmaaldrich.com |

| Melting Point | -79 °C (-110 °F; 194 K) | wikipedia.org |

| Boiling Point | 169 °C (336 °F; 442 K) | wikipedia.org |

| Refractive Index (n_D) | 1.539 | wikipedia.org |

Unique Considerations for Sterically Hindered and Long-Chain Substituted Dithiols like 2,2-Bis(decyl)propane-1,3-dithiol

The introduction of large, sterically demanding substituents onto a dithiol backbone, as seen in 2,2-Bis(decyl)propane-1,3-dithiol, dramatically alters the compound's chemical and physical properties compared to simpler analogues like propane-1,3-dithiol. This molecule is classified as an organosulfur compound, specifically a dithiol, with a propane-1,3-dithiol core that is heavily modified at the central carbon atom. evitachem.com

The two decyl (C₁₀H₂₁) chains introduce significant steric hindrance around the two thiol groups. This steric bulk can be expected to impede the approach of reactants, potentially slowing the rates of reactions such as dithioacetal formation or metal chelation. nih.govacs.org Research on other sterically hindered thiols has shown that while reactivity may be reduced, it can also lead to greater selectivity in chemical transformations. nih.gov For example, the steric crowding in secondary and tertiary thiols can prevent undesired side reactions, though it may require milder conditions to achieve desired conversions. acs.orgnsf.gov

Furthermore, the two long alkyl chains render the molecule highly lipophilic and nonpolar. This will dictate its solubility, making it miscible with nonpolar organic solvents while being virtually insoluble in water. This property is in stark contrast to the slight water solubility of propane-1,3-dithiol. wikipedia.orgsolubilityofthings.com The long chains are also significant in the context of materials science. Long-chain alkanethiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. mdpi.comacs.org The van der Waals interactions between the alkyl chains drive the formation of ordered, crystalline-like layers. It is plausible that 2,2-Bis(decyl)propane-1,3-dithiol could be used to form such layers, with the two thiol groups providing a strong bidentate anchor to the surface, potentially leading to more stable and robust films compared to those formed from monothiols. researchgate.net

The synthesis of such a specialized dithiol likely involves a multi-step process starting from precursors that already contain the quaternary carbon center, such as 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol). evitachem.comnih.govmatrix-fine-chemicals.com A general approach could involve the conversion of hydroxyl groups to good leaving groups, followed by substitution with a thiol-containing nucleophile. evitachem.com

Identifiers for 2,2-Bis(decyl)propane-1,3-dithiol| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2,2-didecyl-1,3-propanedithiol | sigmaaldrich.com |

| CAS Number | 302931-65-3 | sigmaaldrich.com |

| Chemical Formula | C₂₃H₄₈S₂ | sigmaaldrich.com |

| InChI Key | IKOBKNJGRTUUKH-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

2,2-didecylpropane-1,3-dithiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48S2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOBKNJGRTUUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CS)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Bis Decyl Propane 1,3 Dithiol

Retrosynthetic Analysis and Key Precursors for 2,2-Dialkylpropane-1,3-dithiols

A retrosynthetic analysis of 2,2-dialkylpropane-1,3-dithiols, such as the target compound, reveals a logical and convergent synthetic strategy. The primary disconnection occurs at the carbon-sulfur bonds of the two thiol groups. This approach simplifies the target molecule into a more accessible precursor, a 2,2-dialkylpropane-1,3-dihalide or a related disulfonate ester, and a suitable sulfur nucleophile.

Further disconnection of the C-C bonds between the propane (B168953) backbone and the two decyl groups points towards a malonic ester synthesis pathway. This identifies diethyl malonate and a ten-carbon alkyl halide (1-bromodecane) as the fundamental starting materials. Therefore, the key precursor for the synthesis of the target dithiol is the corresponding diol, 2,2-bis(decyl)propane-1,3-diol .

Synthesis of 2,2-Bis(decyl)propane-1,3-diol Intermediates

The most established route for synthesizing 2,2-disubstituted-1,3-propanediols is through the dialkylation of a malonic ester, followed by reduction. srce.hrlibretexts.orglibretexts.org

The synthesis commences with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then subjected to a double alkylation with two equivalents of a decyl halide, typically 1-bromodecane, via an SN2 reaction. This yields diethyl 2,2-bis(decyl)malonate. It is crucial to use a strong base to ensure complete deprotonation and drive the reaction towards dialkylation. libretexts.org

The subsequent and final step in forming the diol intermediate is the reduction of the two ester groups of the dialkylated malonate. This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). srce.hrnih.gov Alternative and milder methods, such as using sodium borohydride (B1222165) in combination with bromine or iodine, have also been developed for the reduction of malonate derivatives to 1,3-diols. researchgate.net

Table 1: Synthetic Route to 2,2-Bis(decyl)propane-1,3-diol

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Dialkylation of Diethyl Malonate | 1. Sodium ethoxide (NaOEt) in ethanol (B145695) 2. 1-Bromodecane, reflux | Diethyl 2,2-bis(decyl)malonate |

Strategies for Introduction of Thiol Functionalities (e.g., via Halogenation-Substitution Pathways)

A classic method for converting alcohols to thiols involves a two-step halogenation-substitution sequence. First, the hydroxyl groups of the 2,2-bis(decyl)propane-1,3-diol are converted into good leaving groups, such as bromides or chlorides. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are effective for this transformation. This produces the dihalide intermediate, 2,2-bis(decyl)-1,3-dihalopropane.

In the second step, the dihalide is treated with a sulfur nucleophile. Sodium hydrosulfide (B80085) (NaSH) is a common choice for this SN2 displacement reaction, which directly yields the target dithiol. An alternative is the use of thiourea, which forms an isothiouronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions liberates the final dithiol product.

Functional Group Interconversion at the Terminal Positions of the Propane Backbone

To circumvent the sometimes harsh conditions of direct halogenation, multi-step functional group interconversions provide a milder alternative for transforming the diol into the dithiol. These methods involve creating "thiol equivalents" that are later converted to the final thiol groups.

Conversion of Hydroxyl Groups to Thiol Equivalents (e.g., Thioacetates, Thiocyanates)

A reliable method for preparing 2,2-disubstituted-1,3-propanedithiols proceeds through a dithiocyanate (also known as dirhodanide) intermediate. tandfonline.com This pathway begins with the conversion of the diol's hydroxyl groups into better leaving groups, typically by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to form a dimesylate. The dimesylate is a highly effective substrate for nucleophilic substitution.

The dimesylate is then reacted with a thiocyanate (B1210189) salt, such as sodium or potassium thiocyanate, in a suitable solvent to produce the 2,2-bis(decyl)propane-1,3-diyl bis(thiocyanate). The choice of solvent in this step is critical to the success of the synthesis, as it influences the solubility of the reactants and the reaction rate. tandfonline.com

Another common thiol equivalent is the thioacetate (B1230152). The diol can be converted to a dithioacetate by reaction with thioacetic acid, often under Mitsunobu conditions, or by reaction with a thioacetate salt after converting the hydroxyls to good leaving groups.

Reductive Cleavage Approaches for Thiol Generation

The final step in these indirect pathways is the generation of the free thiol groups from their protected forms.

For the dithiocyanate intermediate, reductive cleavage is necessary. This can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH₄) is effective, as are other systems like zinc dust in an acidic medium. tandfonline.com

When thioacetates are used as the thiol equivalent, the thiol is typically liberated by hydrolysis. This is often carried out under basic conditions, for example, using sodium methoxide (B1231860) in methanol. Alternatively, reductive cleavage with LiAlH₄ can also be employed to yield the dithiol. tandfonline.com

Table 2: Comparison of Pathways for Thiol Introduction

| Pathway | Intermediate | Key Reagents | Final Step |

|---|---|---|---|

| Halogenation-Substitution | 2,2-Bis(decyl)-1,3-dihalopropane | PBr₃ or SOCl₂, then NaSH or Thiourea/hydrolysis | Nucleophilic Substitution |

| Mesylation-Thiocyanation | 2,2-Bis(decyl)propane-1,3-diyl bis(thiocyanate) | 1. MsCl, Et₃N 2. NaSCN or KSCN | Reductive Cleavage (e.g., LiAlH₄) |

Optimization of Reaction Conditions and Isolation Procedures for 2,2-Bis(decyl)propane-1,3-dithiol

Given the sterically hindered neopentyl structure of the intermediates, reaction times may need to be extended, and temperatures may need to be elevated to ensure complete conversion at each stage. However, care must be taken to avoid side reactions, such as elimination, particularly during the substitution steps.

The isolation and purification of the final product, a high-molecular-weight, likely oily liquid, would typically involve an aqueous workup to remove inorganic salts and water-soluble impurities. Final purification is best achieved using column chromatography on silica (B1680970) gel. Due to the intense and unpleasant odor characteristic of dithiols, all manipulations should be performed in a well-ventilated fume hood.

Reactivity and Mechanistic Studies of 2,2 Bis Decyl Propane 1,3 Dithiol

Formation and Reactivity of 1,3-Dithiane (B146892) Derivatives from 2,2-Bis(decyl)propane-1,3-dithiol

The reaction of 2,2-bis(decyl)propane-1,3-dithiol with carbonyl compounds leads to the formation of 1,3-dithiane derivatives. This transformation is a cornerstone of its synthetic utility, providing a robust method for protecting carbonyl groups and enabling unique subsequent reactions.

Thioacetalization of Carbonyl Compounds: Kinetic and Thermodynamic Control with Steric Influence

The formation of dithianes from dithiols and carbonyl compounds, known as thioacetalization, is a reversible reaction that can be influenced by both kinetic and thermodynamic factors. organic-chemistry.org The presence of the two bulky decyl groups in 2,2-bis(decyl)propane-1,3-dithiol introduces significant steric hindrance, which can affect the rate and equilibrium of the thioacetalization process.

The reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the thiol groups. Subsequent dehydration and cyclization with the second thiol group yield the 1,3-dithiane ring. The steric bulk of the decyl groups can slow down the rate of reaction compared to less hindered dithiols. However, the resulting dithiane is often thermodynamically stable.

Studies on related sterically hindered dithiols have shown that chemoselectivity can be achieved. For instance, aldehydes can often be selectively protected in the presence of ketones due to their higher reactivity and lower steric hindrance. researchgate.net The choice of catalyst and reaction conditions can further modulate this selectivity. For example, milder Lewis acids or solvent-free conditions have been employed to achieve high yields and chemoselectivity in thioacetalization reactions. organic-chemistry.org

Chemoselective Transformations of Dithianes Derived from 2,2-Bis(decyl)propane-1,3-dithiol

Dithianes derived from 2,2-bis(decyl)propane-1,3-dithiol can undergo a variety of chemoselective transformations. The dithiane group itself is stable to a wide range of reagents, allowing for modifications on other parts of the molecule. dnrcollege.org

One of the most significant applications of dithianes is in "umpolung" or polarity inversion chemistry. dnrcollege.orgwikipedia.org The acidic proton at the C-2 position of the dithiane ring can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion, a masked acyl anion, can then react with various electrophiles. dnrcollege.orgwikipedia.org The steric hindrance from the two decyl groups in the 5-position of the dithiane ring can influence the approach of the electrophile, potentially leading to specific stereochemical outcomes in the products.

Nucleophilic Reactivity of the Dithiol Anion in C-C Bond Forming Reactions

The deprotonated form of the dithiane derived from 2,2-bis(decyl)propane-1,3-dithiol serves as a potent nucleophile for the formation of new carbon-carbon bonds. This reactivity is central to the synthetic utility of dithianes in constructing complex organic molecules.

Umpolung Chemistry and Alkylation of 2-Substituted 1,3-Dithianes

The concept of umpolung, or the reversal of polarity, is exemplified by the reactivity of 2-lithio-1,3-dithianes. dnrcollege.orgwikipedia.org Normally, the carbonyl carbon is electrophilic. By converting it into a dithiane, the corresponding C-2 carbon becomes acidic and can be deprotonated to form a nucleophilic carbanion. youtube.com

This nucleophilic species can undergo alkylation with a variety of electrophiles, including alkyl halides and sulfonates. wikipedia.orgorganic-chemistry.org For instance, reaction with an alkyl halide (R-X) leads to the formation of a 2-alkyl-1,3-dithiane. Subsequent hydrolysis of the dithiane moiety, often using reagents like mercury(II) oxide, regenerates a carbonyl group, yielding a ketone. wikipedia.org This two-step sequence effectively achieves the acylation of the electrophile. The presence of the bulky decyl groups on the dithiane backbone derived from 2,2-bis(decyl)propane-1,3-dithiol can influence the efficiency and selectivity of these alkylation reactions.

Enantioselective Approaches Utilizing Chiral Substrates or Catalysts

While there is no specific information in the search results regarding enantioselective reactions utilizing 2,2-bis(decyl)propane-1,3-dithiol, the general principles of enantioselective dithiane chemistry can be applied. Enantioselectivity in reactions involving dithianes can be achieved by using a chiral dithiol, a chiral substrate, or a chiral catalyst.

In the context of the dithiane derived from 2,2-bis(decyl)propane-1,3-dithiol, which is itself achiral, enantioselectivity would rely on the use of a chiral substrate or a chiral catalyst. For example, the reaction of the lithiated dithiane with a chiral epoxide could proceed with a degree of stereoselectivity. uwindsor.ca Alternatively, the deprotonation of the dithiane could be carried out using a chiral lithium amide base, potentially leading to an enantioenriched lithiated species that could then react with an electrophile.

Oxidative Coupling and Cyclization Pathways of 2,2-Bis(decyl)propane-1,3-dithiol

The thiol groups of 2,2-bis(decyl)propane-1,3-dithiol are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. evitachem.com The proximity of the two thiol groups within the same molecule allows for intramolecular reactions.

A common reaction of 1,3-dithiols upon oxidation is the formation of a cyclic disulfide, a 1,2-dithiolane (B1197483). However, for 1,3-propanedithiol (B87085) itself, oxidation often leads to the formation of a dimeric bis(disulfide) rather than the monomeric 1,2-dithiolane. wikipedia.org The steric bulk of the two decyl groups in 2,2-bis(decyl)propane-1,3-dithiol could potentially influence the outcome of such an oxidation, possibly favoring the formation of the intramolecular cyclic disulfide due to steric hindrance preventing intermolecular reactions.

Furthermore, studies on related 1,3-bis-tert-butyl thioethers have shown that treatment with bromine can induce a deprotection-disulfide formation sequence to yield functionalized 1,2-dithiolanes. rsc.orgrsc.org This suggests that 2,2-bis(decyl)propane-1,3-dithiol could potentially undergo similar oxidative cyclization reactions to form a substituted 1,2-dithiolane ring system. The specific conditions of the oxidation (e.g., choice of oxidizing agent, solvent, temperature) would be crucial in determining the product distribution.

Insufficient Information to Generate Article on 2,2-Bis(decyl)propane-1,3-dithiol

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data available for the chemical compound 2,2-Bis(decyl)propane-1,3-dithiol . The existing body of scientific work does not provide the detailed experimental findings necessary to construct an article that adheres to the requested outline, which includes in-depth discussions on its specific reactivity, mechanistic studies, and coordination chemistry.

While general principles of dithiol chemistry, including their synthesis and reactivity, are well-documented, information pertaining directly to the intramolecular disulfide formation, intermolecular oxidative coupling, and the synthesis and catalytic applications of metal complexes of 2,2-Bis(decyl)propane-1,3-dithiol is not present in the available literature. The search results yielded information on related but structurally distinct compounds, which cannot be extrapolated to provide scientifically accurate details for the target molecule.

Consequently, it is not possible to generate the requested article with the required level of scientific rigor and adherence to the specified outline. Further experimental research on 2,2-Bis(decyl)propane-1,3-dithiol would be necessary to provide the foundational data for such a review.

Computational and Theoretical Investigations into 2,2 Bis Decyl Propane 1,3 Dithiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.net For 2,2-Bis(decyl)propane-1,3-dithiol, these calculations can predict key parameters related to the reactivity of its thiol groups and the energetic barriers of its chemical transformations.

The acidity (pKa) and nucleophilicity of the thiol (-SH) groups are central to the chemistry of dithiols. evitachem.com The two long decyl chains attached to the central carbon of the propane (B168953) backbone are expected to exert a significant electronic influence. Alkyl groups are known to be weakly electron-donating through an inductive effect. This effect increases the electron density on the sulfur atoms.

The increased electron density on the sulfur atoms is predicted to have two main consequences:

Decreased Acidity : The electron-donating nature of the decyl chains would destabilize the resulting thiolate anion (R-S⁻) formed upon deprotonation. This makes the proton less likely to dissociate, resulting in a higher pKa value (lower acidity) compared to the parent propane-1,3-dithiol.

Increased Nucleophilicity : The higher electron density on the sulfur atoms enhances their ability to act as nucleophiles, making them more reactive towards electrophilic centers.

Theoretical calculations can quantify these effects by computing the proton affinity and analyzing the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the sulfur atoms in thiols.

Table 1: Predicted Acidity of 2,2-Bis(decyl)propane-1,3-dithiol Compared to Related Thiols

A key reaction involving 1,3-dithiols is their use as protecting groups for aldehydes and ketones, forming 1,3-dithianes. organic-chemistry.org Computational modeling can be used to investigate the transition states of such reactions. The reaction of 2,2-Bis(decyl)propane-1,3-dithiol with a carbonyl compound, for instance, would proceed via a hemi-thioacetal intermediate.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane backbone and the presence of the long alkyl chains make conformational analysis crucial for understanding the molecule's three-dimensional structure and behavior.

The propane-1,3-dithiol backbone can adopt various conformations due to rotation around the C-C and C-S bonds. For the simpler 1,3-propanediol, studies have shown that while conformers with intramolecular hydrogen bonds are favorable in a vacuum, intermolecular interactions dominate in aqueous solutions. nih.gov For 2,2-Bis(decyl)propane-1,3-dithiol, the situation is dominated by the steric requirements of the decyl chains.

Molecular dynamics (MD) simulations can be used to explore the conformational space available to the molecule. It is predicted that the long decyl chains would severely restrict the flexibility of the central C(CH₂SH)₂ unit. The chains would likely adopt extended, anti-parallel or splayed conformations to minimize van der Waals repulsion between them. This would force the propane backbone into a more rigid and defined conformation compared to unsubstituted propane-1,3-dithiol.

Table 2: Theoretical Torsional Angles for Key Conformations

The structure of 2,2-Bis(decyl)propane-1,3-dithiol is markedly amphiphilic, with two large, nonpolar decyl "tails" and a polar dithiol "head." This suggests that its behavior in solution will be highly dependent on the solvent.

In Polar Solvents (e.g., water, methanol): MD simulations would likely show strong hydrophobic aggregation. The decyl chains would cluster together to minimize their contact with the polar solvent, potentially forming micelle-like structures or larger aggregates. The polar thiol groups would be oriented towards the solvent.

In Nonpolar Solvents (e.g., hexane, toluene): The molecule would be well-solvated. Intermolecular interactions would be dominated by weaker van der Waals forces between the alkyl chains of different molecules. The polar thiol heads might form localized dipole-dipole interactions or weak hydrogen bonds with each other, leading to the formation of small, inverted micellar aggregates. Studies on similar long-chain molecules, such as certain surfactants and gold dithiolene complexes, have demonstrated this tendency to form ordered structures and gels in solution. researchgate.netrsc.org

Steric and Electronic Effects of 2,2-Bis(decyl) Substitution on Reactivity Profiles

Electronic Effects : The primary electronic effect is the positive inductive effect (+I) of the two decyl chains. As established by quantum chemical calculations, this effect increases the electron density on the thiol groups, which is predicted to decrease their acidity while simultaneously enhancing their nucleophilicity. This makes the molecule a potentially stronger nucleophile but a weaker acid than simpler dithiols. rsc.orgacs.org

Steric Effects : The overwhelming steric bulk of the decyl chains is the most dominant feature influencing reactivity. Conformational analysis and transition state modeling both indicate that the chains create significant steric hindrance around the reactive thiol centers. This "shielding" would likely reduce the rate of reactions involving the thiol groups, especially with bulky substrates, by making the transition state less accessible. This steric hindrance could also be harnessed to provide selectivity in certain reactions, favoring reactions with smaller, less-hindered electrophiles.

Table of Mentioned Compounds

Advanced Applications and Derivatization Strategies for 2,2 Bis Decyl Propane 1,3 Dithiol

Design and Synthesis of Polymeric Materials Utilizing 2,2-Bis(decyl)propane-1,3-dithiol

The unique structure of 2,2-bis(decyl)propane-1,3-dithiol, featuring two primary thiol groups and two long hydrophobic decyl chains, makes it a promising monomer for the synthesis of advanced polymeric materials. Its incorporation can impart specific physical and chemical properties to the resulting polymers, such as hydrophobicity, thermal stability, and reactivity for further functionalization.

Incorporation into Polymer Backbones via Thiol-ene or Thiol-yne Chemistry

Thiol-ene and thiol-yne reactions are powerful "click" chemistry tools for polymer synthesis, offering high efficiency, mild reaction conditions, and high yields. youtube.com The dithiol functionality of 2,2-bis(decyl)propane-1,3-dithiol allows it to act as a monomer in step-growth polymerizations with di-ene or di-yne comonomers.

In a typical thiol-ene polymerization, 2,2-bis(decyl)propane-1,3-dithiol can be reacted with a variety of di-ene compounds in the presence of a radical initiator (often photo-initiated) to form a linear polymer with thioether linkages in the backbone. wikipedia.org The general scheme for this polymerization is as follows:

Scheme 1: Thiol-ene Polymerization with 2,2-Bis(decyl)propane-1,3-dithiol

The choice of the di-ene comonomer allows for the tuning of the polymer's properties. For example, using a long-chain di-ene would result in a more flexible polymer, while a di-ene containing aromatic units could enhance thermal stability.

Similarly, thiol-yne chemistry can be employed to synthesize polymers with vinyl sulfide (B99878) moieties in the backbone. This reaction typically proceeds in a step-growth manner and can be initiated either by radicals or by a base catalyst. The resulting polymers can be further functionalized at the double bonds.

Development of Cross-linking Agents and Functional Polymer Supports

The dithiol functionality of 2,2-bis(decyl)propane-1,3-dithiol makes it an excellent candidate for use as a cross-linking agent in polymer networks. nih.gov It can be used to cure di-ene or di-epoxy resins, forming a three-dimensional network structure. The long, hydrophobic decyl chains would be incorporated into the network, potentially increasing its hydrophobicity and affecting its mechanical properties.

The degree of cross-linking can be controlled by the stoichiometry of the dithiol and the comonomer. acs.org This allows for the tuning of the network's properties, such as its swelling behavior in different solvents and its thermal and mechanical stability. For instance, a higher concentration of the dithiol would lead to a more densely cross-linked network with a higher modulus. acs.org

Table 1: Potential Properties of Polymers Cross-linked with 2,2-Bis(decyl)propane-1,3-dithiol

| Property | Expected Influence of 2,2-Bis(decyl)propane-1,3-dithiol |

| Hydrophobicity | Increased due to the presence of two long decyl chains. |

| Swellability | Reduced swelling in polar solvents, enhanced swelling in non-polar solvents. |

| Glass Transition Temperature (Tg) | May be lowered due to the flexible nature of the decyl chains acting as internal plasticizers. |

| Mechanical Strength | The bulky side chains might disrupt chain packing, potentially leading to a lower tensile strength but increased toughness. |

| Thermal Stability | The thioether linkages formed are generally stable, but the overall stability will also depend on the comonomer. |

Supramolecular Assemblies and Nanostructured Materials

The amphiphilic nature of 2,2-bis(decyl)propane-1,3-dithiol, with its polar thiol head groups and nonpolar decyl tails, makes it a valuable building block for the construction of supramolecular assemblies and nanostructured materials.

Fabrication of Self-Assembled Monolayers (SAMs) with Hydrophobic Decyl Chains

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. researchgate.net Alkanethiols and dithiols are well-known for their ability to form robust SAMs on gold and other noble metal surfaces. sigmaaldrich.com The thiol groups of 2,2-bis(decyl)propane-1,3-dithiol can chemisorb onto a gold surface, with the molecule potentially adopting different orientations.

If both thiol groups bind to the surface, the molecule would lie flat or form a looped structure. However, it is also possible for one thiol group to bind to the surface, leaving the other thiol group exposed at the monolayer-air interface. In this orientation, the two decyl chains would be directed away from the surface, creating a highly hydrophobic interface. acs.org

The formation of a well-ordered SAM is driven by the van der Waals interactions between the long alkyl chains. sigmaaldrich.com The decyl chains of 2,2-bis(decyl)propane-1,3-dithiol would lead to strong intermolecular interactions, promoting the formation of a densely packed and well-ordered monolayer. The quality of the SAM can be influenced by factors such as the purity of the thiol, the solvent used for deposition, and the assembly time. sigmaaldrich.com

Table 2: Characteristics of Potential SAMs from 2,2-Bis(decyl)propane-1,3-dithiol on Gold

| Characteristic | Description |

| Surface Energy | Expected to be very low, resulting in a highly hydrophobic and oleophobic surface. |

| Wettability | High water contact angle, indicating poor wettability by water. |

| Thickness | The thickness of the monolayer would be dependent on the orientation of the molecules and the tilt angle of the alkyl chains. |

| Ordering | The long decyl chains would promote a high degree of crystalline-like order within the monolayer. |

Application in Hybrid Materials and Surface Functionalization

The ability of 2,2-bis(decyl)propane-1,3-dithiol to form robust SAMs makes it a useful tool for the surface functionalization of materials. ethz.ch By forming a SAM of this dithiol on a surface, its properties can be significantly altered. For example, a hydrophilic surface can be rendered highly hydrophobic.

This surface functionalization can be used to create hybrid materials with tailored properties. For instance, gold nanoparticles can be functionalized with 2,2-bis(decyl)propane-1,3-dithiol to make them dispersible in nonpolar solvents. The dithiol can also act as a cross-linker for gold nanoparticles, leading to the formation of nanoparticle networks. researchgate.net

The exposed thiol groups in a SAM (in the case of single-point attachment) can be used for further chemical modification. usm.edu This allows for the covalent attachment of other molecules, such as polymers or biomolecules, to the surface. This "grafting-to" approach is a versatile method for creating complex surface architectures.

Development of 2,2-Bis(decyl)propane-1,3-dithiol as a Specialized Reagent in Organic Synthesis

Propane-1,3-dithiol and its derivatives are widely used reagents in organic synthesis, particularly for the formation of 1,3-dithianes from carbonyl compounds. wikipedia.orgorganic-chemistry.org The formation of a dithiane from an aldehyde or ketone serves as a protective group for the carbonyl functionality. organic-chemistry.org

The reaction of 2,2-bis(decyl)propane-1,3-dithiol with an aldehyde or ketone would lead to the formation of a 2-substituted-5,5-bis(decyl)-1,3-dithiane. The two long decyl chains would impart a high degree of lipophilicity to this dithiane derivative. This could be advantageous in several ways:

Enhanced Solubility: The resulting dithiane would be highly soluble in nonpolar organic solvents, which could facilitate reactions and purifications in such media.

Phase-Transfer Catalysis: The lipophilic nature of the dithiane might allow it to act as a phase-transfer agent, transporting a reactive species from an aqueous or polar phase to a nonpolar organic phase.

Unique Reactivity: The steric bulk of the two decyl groups could influence the stereochemical outcome of reactions involving the dithiane ring.

A key application of 1,3-dithianes is in "umpolung" or polarity inversion chemistry. wikipedia.org Deprotonation of the C2-proton of a dithiane derived from an aldehyde creates a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles, such as alkyl halides. Subsequent deprotection of the dithiane reveals a ketone, effectively having reversed the normal electrophilic nature of the carbonyl carbon.

The use of 2,2-bis(decyl)propane-1,3-dithiol in this context would offer the advantages of increased solubility in nonpolar solvents, potentially simplifying reaction workup and product isolation.

Alternative Reagents for Carbonyl Protection with Modified Handling Properties

The primary drawback of commonly used dithiols, such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085), is their intense and unpleasant odor, which is a result of their high volatility. This characteristic necessitates the use of well-ventilated fume hoods and specialized handling procedures to minimize exposure. The development of non-volatile, odorless dithiol reagents is therefore a significant advancement in synthetic methodology.

The strategy to mitigate the odor issue involves increasing the molecular weight and decreasing the vapor pressure of the dithiol. This has been effectively achieved by introducing long alkyl chains into the dithiol backbone. A notable example that illustrates this principle is 2-dodecyl-1,3-propanedithiol, a structurally related analogue to 2,2-Bis(decyl)propane-1,3-dithiol. Research has demonstrated that the introduction of a single long alkyl chain is sufficient to render the dithiol practically odorless and much easier to handle compared to its volatile parent compound, 1,3-propanedithiol jst.go.jpsemanticscholar.orgnih.gov.

By extension, 2,2-Bis(decyl)propane-1,3-dithiol, with two long decyl chains, exhibits exceptionally low volatility. This modification of the physical properties provides a significant improvement in handling characteristics, making it a safer and more user-friendly reagent in a laboratory environment. The two long alkyl chains also increase its solubility in nonpolar organic solvents, which can be advantageous in certain reaction media.

Key advantages of long-chain 2,2-dialkyl-1,3-propanedithiols:

Reduced Odor: The significantly lower volatility makes them virtually odorless, improving laboratory safety and working conditions.

Ease of Handling: As non-volatile liquids or solids, they are easier to weigh and dispense accurately without the need for specialized equipment to contain foul odors.

Modified Solubility: The long alkyl chains enhance solubility in lipophilic media, which can be beneficial for reactions involving nonpolar substrates.

Analytical and Spectroscopic Characterization of 2,2 Bis Decyl Propane 1,3 Dithiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2-Bis(decyl)propane-1,3-dithiol. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the atomic arrangement and connectivity can be assembled.

¹H and ¹³C NMR Spectral Interpretation of Alkyl Chains and Dithiol Protons/Carbons

The ¹H and ¹³C NMR spectra of 2,2-Bis(decyl)propane-1,3-dithiol are dominated by signals from the two long decyl chains, yet contain distinct resonances for the unique protons and carbons of the propane-1,3-dithiol core.

The ¹H NMR spectrum is expected to show a characteristic triplet for the terminal methyl (CH₃) protons of the decyl chains around 0.8-0.9 ppm. A large, complex multiplet between approximately 1.2-1.6 ppm would correspond to the numerous methylene (B1212753) (CH₂) groups of the alkyl chains. The thiol protons (S-H) of alkyl thiols typically appear as a triplet in the range of 1.2-1.8 ppm, which may be masked by the signals from the long alkyl chains. rsc.org The methylene protons adjacent to the sulfur atoms (CH₂-SH) are anticipated to produce a doublet.

In the ¹³C NMR spectrum, the carbon atoms of the decyl chains would produce a series of signals in the aliphatic region (approx. 14-32 ppm), with the terminal methyl carbon appearing at the most upfield position (~14 ppm). docbrown.inforesearchgate.net A key signal would be that of the central quaternary carbon atom of the propane (B168953) backbone, which, being bonded to two carbon and two sulfur-bearing carbon atoms, would appear at a distinct chemical shift. The carbons of the methylene groups attached to the sulfur atoms (CH₂-S) would also have a characteristic resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,2-Bis(decyl)propane-1,3-dithiol

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Terminal CH₃ (decyl) | ~0.8-0.9 (t) | ~14 |

| Bulk CH₂ (decyl chains) | ~1.2-1.6 (m) | ~22-32 |

| CH₂-SH | Doublet | Characteristic shift |

| S-H | ~1.2-1.8 (t) | - |

| Quaternary C | - | Distinct downfield shift |

| CH₂ attached to quat. C | Multiplet | Characteristic shift |

Note: Predicted values are based on typical shifts for similar functional groups. t = triplet, m = multiplet.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the types and numbers of protons and carbons, 2D NMR techniques are essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For 2,2-Bis(decyl)propane-1,3-dithiol, COSY would be crucial for tracing the connectivity within the long decyl chains, showing correlations between adjacent methylene groups and between the terminal methyl group and its neighboring methylene group. It would also confirm the coupling between the S-H protons and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.comemerypharma.com It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the proton signals of the decyl chains would correlate with their corresponding carbon signals, and the CH₂-SH proton signals would correlate with the CH₂-S carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net This is particularly powerful for identifying connectivity across quaternary carbons, which have no attached protons. In this molecule, HMBC would show correlations from the protons of the methylene groups adjacent to the central quaternary carbon to the quaternary carbon itself, definitively establishing the core structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in 2,2-Bis(decyl)propane-1,3-dithiol and can offer insights into its conformational properties.

Characterization of S-H and C-S Stretching Frequencies

The thiol functional groups give rise to characteristic vibrational bands.

S-H Stretch: The S-H stretching vibration is a key diagnostic peak for thiols. In the IR spectrum, it typically appears as a weak absorption band in the region of 2550-2600 cm⁻¹. rsc.org For alkanethiols, this band is often observed between 2554-2585 cm⁻¹ in the liquid phase. sci-hub.se In the Raman spectrum, the S-H stretch is usually a much stronger and more characteristic peak, appearing in a similar frequency range (2571–2583 cm⁻¹). sci-hub.sereddit.com

C-S Stretch: The C-S stretching vibration is generally found in the range of 570-700 cm⁻¹. reddit.com The exact position can be influenced by the conformation of the molecule and the substitution pattern around the carbon-sulfur bond. sci-hub.se These bands are often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 2,2-Bis(decyl)propane-1,3-dithiol

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | IR | 2550 - 2600 | Weak |

| S-H Stretch | Raman | 2570 - 2585 | Strong |

| C-S Stretch | IR / Raman | 570 - 700 | Weak to Medium |

| C-H Stretch (alkyl) | IR / Raman | 2850 - 2960 | Strong |

| CH₂ Bending (alkyl) | IR / Raman | ~1465 | Medium |

Note: Wavenumbers are typical ranges for the specified functional groups.

Conformational Analysis through Vibrational Fingerprints

The long alkyl chains of 2,2-Bis(decyl)propane-1,3-dithiol contribute significantly to the vibrational spectra, creating a "fingerprint" region that is sensitive to the molecule's conformation. The intense bands between 2850 and 2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₂ and terminal CH₃ groups. mdpi.com The position and shape of these bands, as well as other modes like CH₂ scissoring (~1465 cm⁻¹) and wagging vibrations, can indicate the degree of conformational order (e.g., the prevalence of all-trans vs. gauche conformations) within the alkyl chains. mdpi.commdpi.comacs.org In well-ordered, crystalline-like structures, these bands tend to be sharper and appear at specific frequencies, whereas more disordered or liquid-like states result in broader bands. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of 2,2-Bis(decyl)propane-1,3-dithiol and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula for 2,2-Bis(decyl)propane-1,3-dithiol is C₂₃H₄₈S₂. sigmaaldrich.com The expected monoisotopic mass can be precisely calculated and confirmed by high-resolution mass spectrometry (HRMS).

Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, though it can sometimes be weak or absent for long-chain molecules. youtube.com The fragmentation pattern would be expected to show characteristic losses. Key fragmentation pathways for long-chain dithiols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Loss of Alkyl Chains: Fragmentation involving the cleavage of the long decyl chains at various points, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group).

Cleavage of C-S bonds: Breakage of the carbon-sulfur bonds can also occur.

Rearrangements: Complex rearrangements, sometimes involving the formation of cyclic ions, can occur, as seen in the mass spectra of other dithiols. researchgate.netmdpi.com

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence of the two decyl chains and the propane-1,3-dithiol core.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 2,2-Bis(decyl)propane-1,3-dithiol. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the determination of the elemental composition of the molecule and its fragments.

For 2,2-Bis(decyl)propane-1,3-dithiol, the theoretical exact mass can be calculated based on its molecular formula, C₂₃H₄₈S₂. This calculation considers the most abundant isotopes of each element. The primary ions observed in HRMS would be the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•, depending on the ionization technique employed (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Table 1: Theoretical Exact Mass Data for 2,2-Bis(decyl)propane-1,3-dithiol

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

| C₂₃H₄₈S₂ | [M]⁺• | 388.3248 |

| C₂₃H₄₉S₂ | [M+H]⁺ | 389.3326 |

| C₂₃H₄₈NaS₂ | [M+Na]⁺ | 411.3146 |

The experimentally determined mass from an HRMS analysis would be expected to align with these theoretical values within a narrow mass tolerance, typically in the low parts-per-million (ppm) range, thus confirming the elemental composition.

Fragmentation Patterns Indicative of Bis(decyl)propane-1,3-dithiol Structure

In addition to exact mass determination, the fragmentation of the molecular ion in the mass spectrometer provides a structural fingerprint of 2,2-Bis(decyl)propane-1,3-dithiol. The fragmentation pathways are predictable based on the structure of the molecule, particularly the cleavage of C-C and C-S bonds.

The long decyl chains are prone to characteristic fragmentation patterns, often involving the sequential loss of alkyl fragments. The presence of the sulfur atoms also influences the fragmentation, leading to specific sulfur-containing ions. In electron ionization (EI) mass spectrometry, the molecular ion may be observed, but significant fragmentation is expected.

Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atoms.

Loss of alkyl chains: Cleavage of the decyl chains at various points, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group).

Thiol-specific fragmentation: Cleavage of the C-S bond.

Table 2: Plausible Mass Spectrometry Fragmentation Data for 2,2-Bis(decyl)propane-1,3-dithiol

| Plausible Fragment Ion | Proposed Structure | Theoretical m/z | Interpretation |

| [C₁₃H₂₇S₂]⁺ | M - C₁₀H₂₁ | 247.1603 | Loss of a decyl radical |

| [C₁₀H₂₁]⁺ | Decyl cation | 141.2264 | Cleavage resulting in the decyl fragment |

| [C₄H₉S₂]⁺ | Dithiolane fragment | 121.0140 | Cleavage of both decyl chains |

The analysis of these fragmentation patterns allows for the detailed structural elucidation of the molecule and its derivatives.

X-ray Crystallography for Solid-State Structural Analysis (where suitable crystals are obtained)

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. Current time information in Bangalore, IN. This technique yields accurate bond lengths, bond angles, and conformational details. nsf.gov For 2,2-Bis(decyl)propane-1,3-dithiol, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging due to the flexibility of the long alkyl chains, which may favor disordered or amorphous solid forms.

Should suitable crystals be grown, the resulting crystallographic data would provide invaluable insights into the solid-state conformation of the molecule. Key parameters that would be determined include:

The C-S bond lengths and C-S-C bond angles.

The conformation of the propane-1,3-dithiol backbone.

The packing arrangement of the molecules in the crystal lattice, influenced by van der Waals interactions between the long decyl chains.

The successful application of X-ray crystallography is contingent on the ability to produce well-ordered single crystals. Current time information in Bangalore, IN.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic methods are essential for determining the purity of synthesized 2,2-Bis(decyl)propane-1,3-dithiol and for monitoring the progress of the reaction during its synthesis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): Given the relatively high molecular weight and boiling point of 2,2-Bis(decyl)propane-1,3-dithiol, GC analysis would require a high-temperature column and conditions. A non-polar or medium-polarity column would likely be used. The retention time of the compound would be indicative of its identity, and the peak area would correspond to its relative concentration, allowing for purity assessment. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, providing both separation and structural information simultaneously.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of non-polar compounds like 2,2-Bis(decyl)propane-1,3-dithiol. A C18 or C8 column would be appropriate, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is particularly useful for monitoring the disappearance of starting materials and the appearance of the product during synthesis.

Table 3: Hypothetical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Fused silica (B1680970) capillary column (e.g., HP-5MS) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity assessment, identification of volatile impurities |

| HPLC | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water gradient | UV, ELSD, or MS | Purity assessment, reaction monitoring |

These chromatographic methods provide robust and reliable means to ensure the quality and integrity of 2,2-Bis(decyl)propane-1,3-dithiol.

Future Research Directions and Innovative Prospects for 2,2 Bis Decyl Propane 1,3 Dithiol Chemistry

Exploration of Novel Reaction Pathways and Catalytic Applications

The presence of two thiol functional groups in 2,2-Bis(decyl)propane-1,3-dithiol is a gateway to a multitude of chemical transformations. Future research will likely focus on harnessing this reactivity to develop novel reaction pathways and catalytic systems.

One promising avenue is the exploration of thiol-ene click chemistry . This highly efficient and atom-economical reaction could be utilized to synthesize a variety of functional polymers and dendrimers. The reaction of 2,2-Bis(decyl)propane-1,3-dithiol with various di- or poly-enes can lead to the formation of cross-linked networks or linear polymers with high molecular weights. The long decyl chains would impart significant flexibility and solubility to the resulting materials.

Furthermore, the thiol groups can act as effective ligands for a range of metal ions. This opens up possibilities for the development of novel homogeneous and heterogeneous catalysts . For instance, complexes of 2,2-Bis(decyl)propane-1,3-dithiol with transition metals could be investigated for their catalytic activity in cross-coupling reactions, hydrogenations, or hydroformylations. The long alkyl chains could enhance the solubility of these catalysts in nonpolar organic solvents, facilitating their application in a broader range of reaction media.

The oxidation of the dithiol to form cyclic disulfides or polymeric polysulfides represents another area of interest. These redox-responsive materials could find applications in drug delivery systems or as self-healing polymers.

| Potential Reaction | Reactant | Potential Product | Potential Application |

| Thiol-ene "click" reaction | 1,6-Heptadiene | Cross-linked polymer network | Coatings, adhesives |

| Metal complexation | Palladium(II) acetate | Homogeneous catalyst | Cross-coupling reactions |

| Oxidation | Iodine | Cyclic disulfide | Redox-responsive materials |

Integration into Advanced Functional Materials and Devices

The unique combination of chelating thiol groups and long, flexible alkyl chains makes 2,2-Bis(decyl)propane-1,3-dithiol an excellent candidate for the fabrication of advanced functional materials and devices.

A significant area of future research will be its use in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and copper. The two thiol groups can form strong, covalent bonds with the metal surface, leading to the formation of stable and well-ordered monolayers. The long decyl chains would create a hydrophobic surface with potential applications in anti-fouling coatings, sensors, and molecular electronics. The packing density and orientation of the alkyl chains in these SAMs could be tuned by varying the deposition conditions, offering a high degree of control over the surface properties.

The integration of 2,2-Bis(decyl)propane-1,3-dithiol into polymer backbones could lead to the development of new functional polymers. For example, its incorporation into polyesters or polyamides could enhance their thermal stability and introduce metal-binding capabilities. These modified polymers could be used as advanced membranes for selective ion transport or as recyclable catalysts.

In the realm of nanotechnology, this dithiol could serve as a capping agent for the synthesis of metal nanoparticles . The thiol groups would bind to the nanoparticle surface, preventing agglomeration and controlling their size and shape. The long alkyl chains would ensure the dispersibility of the nanoparticles in organic solvents, facilitating their use in catalysis, electronics, and biomedical applications.

| Material/Device | Role of 2,2-Bis(decyl)propane-1,3-dithiol | Potential Functionality |

| Self-Assembled Monolayers (SAMs) | Surface modification of gold | Hydrophobic, anti-fouling surface |

| Functional Polymers | Monomer in polymerization | Enhanced thermal stability, metal chelation |

| Metal Nanoparticles | Capping agent | Size and shape control, dispersibility |

Sustainable Synthesis Approaches for Long-Chain Dithiols

The development of environmentally benign and efficient methods for the synthesis of 2,2-Bis(decyl)propane-1,3-dithiol and other long-chain dithiols is crucial for their widespread application. Future research in this area will likely focus on the principles of green chemistry.

One promising approach is the use of renewable starting materials . For instance, long-chain fatty acids derived from plant oils could be explored as precursors for the decyl chains. This would reduce the reliance on fossil fuels and contribute to a more sustainable chemical industry.

Enzyme-catalyzed synthesis offers another green alternative to traditional chemical methods. Lipases and other hydrolases could potentially be used to catalyze the formation of the dithiol from appropriate precursors under mild reaction conditions. This would minimize the use of harsh reagents and solvents, leading to a cleaner and more efficient process.

Furthermore, the development of solvent-free or aqueous-based reaction systems would significantly reduce the environmental impact of the synthesis. The use of solid-supported catalysts that can be easily recovered and reused would also contribute to the sustainability of the process.

| Green Chemistry Principle | Potential Approach | Anticipated Benefit |

| Use of Renewable Feedstocks | Synthesis from plant-derived fatty acids | Reduced carbon footprint |

| Biocatalysis | Enzyme-catalyzed reactions | Milder reaction conditions, higher selectivity |

| Benign Solvents | Reactions in water or supercritical CO2 | Reduced waste and environmental pollution |

Interdisciplinary Collaborations in Materials Science and Green Chemistry (focusing on chemical aspects, not environmental fate or toxicity)

The full potential of 2,2-Bis(decyl)propane-1,3-dithiol can only be realized through synergistic collaborations between different scientific disciplines. The interface of materials science and green chemistry, with a focus on the chemical aspects, is particularly fertile ground for innovation.

Chemists specializing in supramolecular chemistry could collaborate with materials scientists to design and synthesize novel self-assembling systems based on this dithiol. By understanding the non-covalent interactions that govern the assembly process, they could create complex, hierarchical structures with tailored properties for applications in areas such as molecular recognition and catalysis.

Collaboration with polymer chemists could lead to the development of new polymerization methods that are both efficient and sustainable. For example, they could explore the use of 2,2-Bis(decyl)propane-1,3-dithiol in controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), to synthesize well-defined polymers with novel architectures and functionalities.

Furthermore, partnerships with experts in computational chemistry could provide valuable insights into the structure-property relationships of materials derived from this dithiol. Molecular modeling and simulations could be used to predict the behavior of these materials at the molecular level, guiding the design of new materials with optimized performance. This interdisciplinary approach, rooted in the fundamental principles of chemistry, will be essential for unlocking the full scientific and technological potential of 2,2-Bis(decyl)propane-1,3-dithiol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.